

Application Note: Optimized Stille Cross-Coupling of 2-Acetyl-5-iodo-2H-indazole

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Compound of Interest

Compound Name: 2-acetyl-5-iodo-2H-indazole

CAS No.: 1174064-60-8

Cat. No.: B1439449

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Executive Summary

This guide details the reaction parameters for the Palladium-catalyzed Stille cross-coupling of **2-acetyl-5-iodo-2H-indazole**. While 5-iodoindazoles are privileged scaffolds in kinase inhibitor discovery, the 2-acetyl protecting group presents a specific chemoselective challenge: it is prone to hydrolysis or migration under the basic conditions typical of Suzuki-Miyaura couplings.

The Stille protocol defined here utilizes neutral, anhydrous conditions to effect C–C bond formation at the C5 position while preserving the N2-acetyl moiety. We prioritize a Pd(PPh₃)₄ / Toluene system with a specialized Potassium Fluoride (KF) workup to ensure high yields and efficient removal of toxic organotin byproducts.

Scientific Rationale & Reaction Design

The Substrate Challenge: N2-Acetyl Stability

Indazoles exist in a tautomeric equilibrium between 1H and 2H forms, with 1H being thermodynamically favored. The 2-acetyl group locks the heterocycle in the quinoid-like 2H-tautomer.

- Risk: Under aqueous basic conditions (e.g., K_2CO_3/H_2O used in Suzuki coupling), the acetyl group is susceptible to hydrolysis, leading to the formation of the unprotected 1H-indazole.
- Solution: The Stille coupling is inherently neutral, avoiding nucleophilic bases. This makes it the superior methodology for N-acylated heterocycles.

Mechanistic Pathway

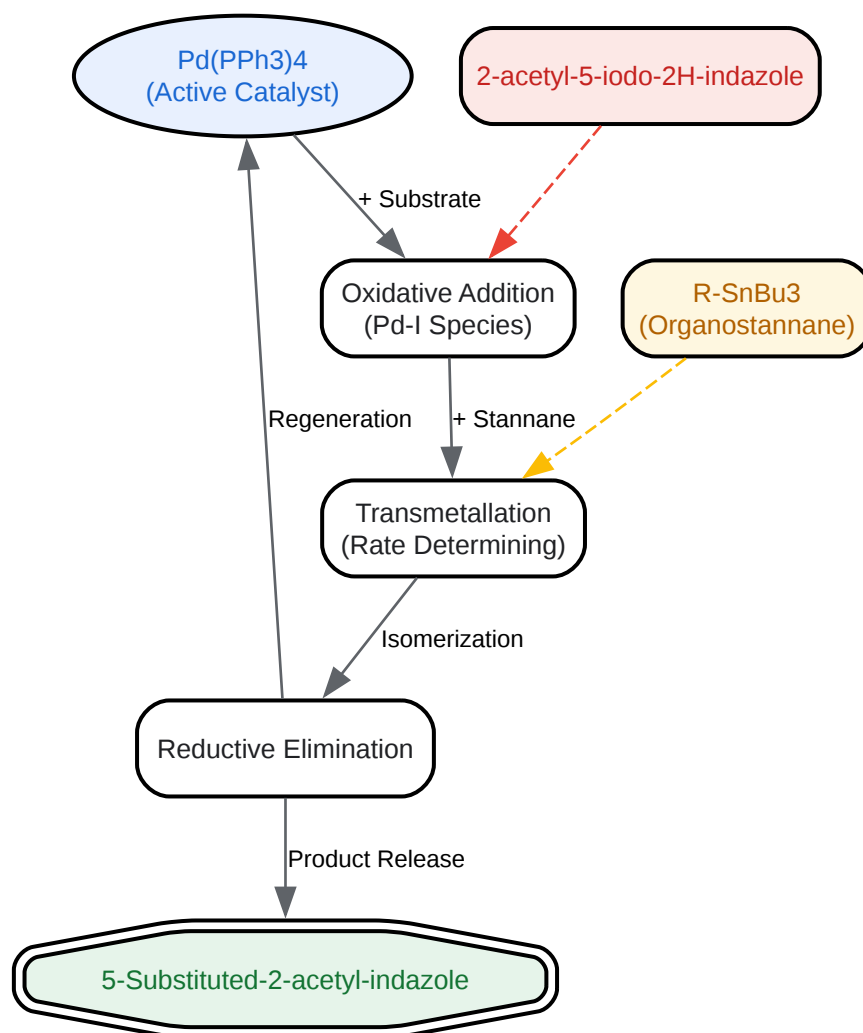
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

- Oxidative Addition: The electron-rich Pd(0) inserts into the weak C–I bond at the C5 position. The electron-withdrawing nature of the 2-acetyl group and the pyrazole ring enhances the electrophilicity of the C5-carbon, facilitating this step.
- Transmetalation: The rate-determining step where the organic group (R) transfers from Tin (Sn) to Palladium.
- Reductive Elimination: Formation of the C5–R bond and regeneration of Pd(0).

Catalyst & Solvent Selection

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] is the catalyst of choice. The PPh_3 ligands are sufficiently electron-rich to support oxidative addition but labile enough to allow transmetalation.
- Solvent: Anhydrous Toluene is preferred over DMF. While DMF promotes faster rates due to polarity, Toluene minimizes the risk of solvolysis of the acetyl group and simplifies the workup.
- Additives: Copper(I) Iodide (CuI) (10 mol%) is recommended as a co-catalyst ("Liebeskind-Farina" effect) to scavenge free ligands and accelerate transmetalation, particularly for sterically demanding stannanes.

Visualization: Reaction Mechanism[1]



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Caption: The catalytic cycle highlights the oxidative addition of the 5-iodo substrate followed by the transmetalation with organostannane, preserving the sensitive N-acetyl group throughout the neutral cycle.

Detailed Experimental Protocol

Materials & Reagents

Reagent	Equiv.	Role	Critical Note
2-acetyl-5-iodo-2H-indazole	1.0	Substrate	Ensure high purity (>98%); trace water causes hydrolysis.
Organostannane (R-SnBu ₃)	1.1 - 1.2	Coupling Partner	Use Tributyltin derivatives; Trimethyltin is more toxic but more reactive.
Pd(PPh ₃) ₄	0.05 (5 mol%)	Catalyst	Must be bright yellow. Brown/orange indicates oxidation. Store under Argon.
CuI	0.10 (10 mol%)	Co-catalyst	Optional; accelerates reaction for bulky R groups.
Toluene	[0.1 M]	Solvent	Anhydrous. Sparged with Argon for 15 mins before use.
KF (Potassium Fluoride)	Excess	Workup Agent	Used to precipitate insoluble Bu ₃ SnF.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

- Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Cool under a stream of dry Argon (or Nitrogen).
- Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the stannane.

Step 2: Reagent Addition

- Charge the flask with **2-acetyl-5-iodo-2H-indazole** (1.0 equiv).
- Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%, if using).
- Evacuate and backfill with Argon (3 cycles).[1]
- Add Anhydrous Toluene via syringe to achieve a concentration of 0.1 M (relative to the indazole).
- Add the Organostannane (1.2 equiv) via syringe.

Step 3: Reaction Execution

- Heat the reaction mixture to 90–100 °C (oil bath temperature).
- Monitor by TLC or LC-MS every 2 hours.
 - Target: Disappearance of the 5-iodo starting material.
 - Note: The 2-acetyl group should remain intact (check mass spectrum for [M+H] vs [M-Acetyl+H]).
- Typical reaction time: 4 to 16 hours.

Step 4: Workup (The "Fukuyama" Tin Removal) Tin residues are toxic and interfere with biological assays. This step is mandatory.

- Cool the mixture to room temperature.
- Add Saturated Aqueous Potassium Fluoride (KF) solution (equal volume to Toluene).
- Stir vigorously for 30 minutes. A bulky white precipitate (Bu₃SnF polymeric species) will form.
- Filter the suspension through a pad of Celite. Wash the pad with Ethyl Acetate.
- Transfer filtrate to a separatory funnel.[2] Separate layers.
- Wash the organic layer with Water (1x) and Brine (1x).

- Dry over Na_2SO_4 , filter, and concentrate in vacuo.

Step 5: Purification

- Purify via Flash Column Chromatography (Silica Gel).[3]
- Eluent: Hexanes/Ethyl Acetate gradient.
 - Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes to prevent acid-catalyzed protodestannylation or streaking, though usually not necessary for the final product.

Troubleshooting & Critical Parameters

Common Failure Modes

Observation	Diagnosis	Corrective Action
Loss of Acetyl Group	Hydrolysis occurred.	Ensure Toluene is anhydrous. Avoid aqueous workup until the reaction is completely cooled. Check if glassware was basic.
Low Conversion	Catalyst deactivation ("Pd Black").	Oxygen leak? Ensure rigorous Argon sparging. Add more PPh_3 (10 mol%) to stabilize Pd.
Homocoupling (R-R)	Oxidative coupling of stannane.[2][4]	Too much O_2 present. Degas solvent more thoroughly.
Reaction Stalls	Transmetalation is too slow.	Add CuI (10 mol%) or switch to CsF (2.0 equiv) in Dioxane (caution: CsF is slightly basic).

Reaction Workflow Diagram



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Caption: Operational workflow emphasizing the KF quench step for tin removal.

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